![molecular formula C8H4N2O4S3 B14430127 2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene CAS No. 79929-24-1](/img/structure/B14430127.png)
2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene is a heterocyclic compound that contains two thiophene rings, each substituted with a nitro group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique electronic properties and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene typically involves the nitration of thiophene derivatives followed by a sulfanyl substitution. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration process . The sulfanyl substitution can be achieved using thiol reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the thiophene rings .
Applications De Recherche Scientifique
2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of organic semiconductors and conductive polymers
Mécanisme D'action
The mechanism of action of 2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting cellular processes. The thiophene rings can interact with biological membranes, influencing their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrothiophene: A simpler derivative with one nitro group on the thiophene ring.
5-Nitrothiophene-2-thiol: Contains a nitro group and a thiol group on the thiophene ring.
2-Amino-3,5-dinitrothiophene: Contains two nitro groups and an amino group on the thiophene ring.
Uniqueness
2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene is unique due to its dual nitro substitution and the presence of a sulfanyl linkage between two thiophene rings. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in material science and medicinal chemistry .
Propriétés
Numéro CAS |
79929-24-1 |
|---|---|
Formule moléculaire |
C8H4N2O4S3 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
2-nitro-3-(5-nitrothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4N2O4S3/c11-9(12)6-1-2-7(17-6)16-5-3-4-15-8(5)10(13)14/h1-4H |
Clé InChI |
WBEHIBGDQSDQNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1SC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)

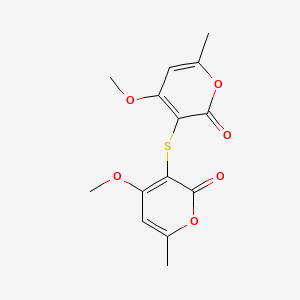

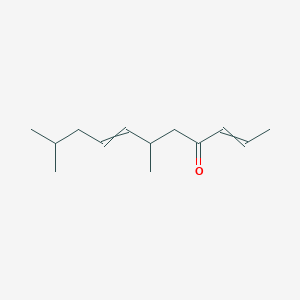

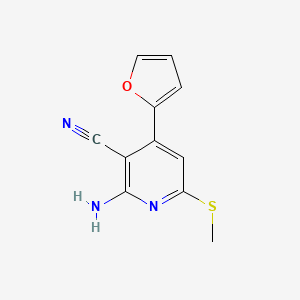
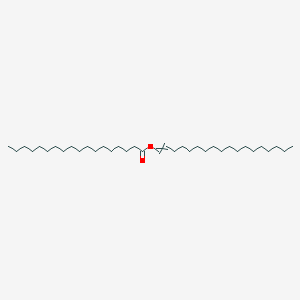
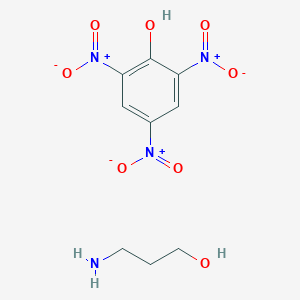
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)

![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)

